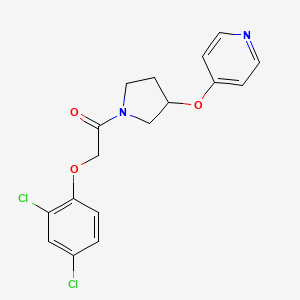

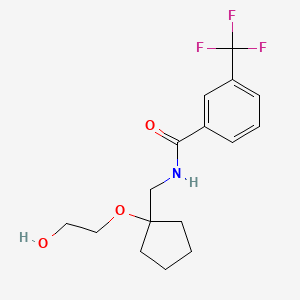

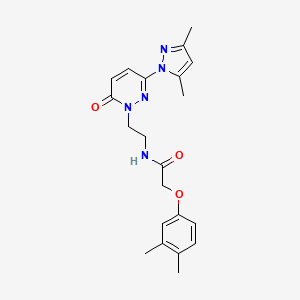

6-methyl-4-((1-(5-phenylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methyl-4-((1-(5-phenylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicine and pharmacology.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Characterization

Microwave-Assisted Synthesis : Novel combinatorial libraries of fused pyran derivatives have been designed and synthesized under microwave irradiation. This method utilizes cyclocondensation reactions, highlighting efficient synthetic routes for producing complex molecules with potential biological activities (Kalaria, Satasia, & Raval, 2014).

Combinatorial Library Development : A study developed a multicomponent cyclocondensation reaction incorporating various compounds to afford a library of polyhydroquinoline scaffolds. These compounds were synthesized with good to excellent yields and characterized by NMR, IR, and mass spectrometric techniques (Sapariya et al., 2017).

Biological Activities

Antibacterial, Antitubercular, and Antimalarial Activities : Research on pyrazole and pyridine derivatives has demonstrated preliminary in vitro antibacterial activity against a range of pathogenic bacterial and fungal strains, antitubercular activity against Mycobacterium tuberculosis, and antimalarial activity against Plasmodium falciparum. These findings indicate the potential of these compounds in developing new therapeutic agents (Kalaria et al., 2014).

Corrosion Inhibition

Copper Corrosion Inhibition : Aryl pyrazole pyridine derivatives have been studied for their corrosion inhibition effect on copper in hydrochloric acid systems. Electrochemical impedance spectroscopy and potentiodynamic polarization measurements, alongside quantum chemical methods, confirmed these compounds as effective cathodic type inhibitors (Sudheer & Quraishi, 2015).

Material Science Applications

Photoswitching and Electronic Devices : Research on ortho-Aminated Arylazopyrazoles has enabled bidirectional photoswitching with visible light, demonstrating applications in material sciences and photopharmacology. These compounds show significant potential in developing new materials for electronic devices and light-responsive molecular systems (Simke, Bösking, & Ravoo, 2021).

Propiedades

IUPAC Name |

6-methyl-4-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-14-11-17(12-20(24)26-14)27-16-7-9-23(10-8-16)21(25)18-13-19(28-22-18)15-5-3-2-4-6-15/h2-6,11-13,16H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESJIBZPIHILKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

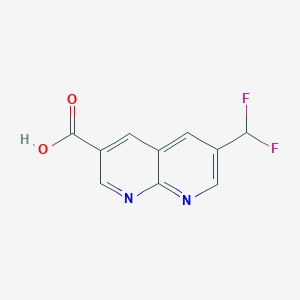

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)

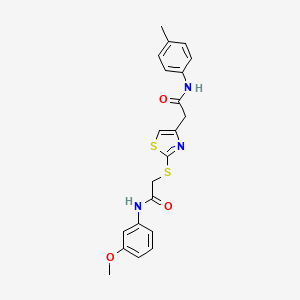

![N-[(2,4-dimethoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2523871.png)